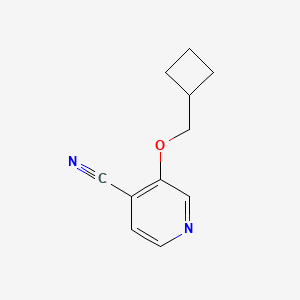

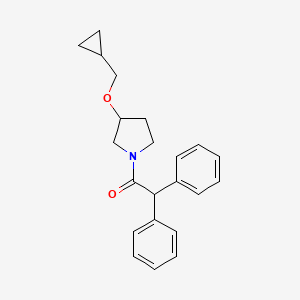

![molecular formula C16H18F2N2O4 B2497676 N1-(1,4-二氧杂螺[4.4]壬-2-基甲基)-N2-(2,5-二氟苯基)草酰胺 CAS No. 899734-36-2](/img/structure/B2497676.png)

N1-(1,4-二氧杂螺[4.4]壬-2-基甲基)-N2-(2,5-二氟苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide often involves innovative approaches to form complex molecular structures. A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors via classical rearrangement sequences, showcasing the methodology's high yield and simplicity, which could be analogous to synthesizing the compound (Mamedov et al., 2016). Additionally, the efficient synthesis of related motifs, employing key steps such as oxidative spirocyclization, suggests potential pathways for creating the dioxaspiro nonan structure (Zhang & Nan, 2017).

Molecular Structure Analysis

The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide, while not directly detailed in available literature, can be inferred through studies on similar compounds. For example, research into N-{2-[(1,4-dioxaspiro[4.5]-dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide offers insights into the complex spirocyclic structures and their synthesis, which may share similarities with the target compound's structure (Canpolat & Kaya, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds with oxalamide groups or dioxaspiro structures often highlight their reactivity and potential chemical applications. For instance, N,N'-Bisoxalamides have been shown to enhance catalytic activity in Cu-catalyzed coupling reactions, suggesting that the oxalamide moiety in the compound of interest could impart similar reactivity (Bhunia, Kumar, & Ma, 2017).

科学研究应用

合成和结构应用

合成方法: Mamedov等人(2016年)开发了一种新颖的合成方法,可以从3-(2-硝基芳基)环氧丙烷-2-羧酰胺一步合成二氧化和一氧化草酰胺,展示了草酰胺在化学合成中的实用性 (Mamedov et al., 2016)。

官能化衍生物: Santos等人(2000年)的研究突出了通过亲核环开反应生产官能化的2-氧代螺[4.4]壬烷衍生物,这些是生物活性化合物中的关键结构单元 (Santos et al., 2000)。

催化和化学反应

- 催化活性: Bhunia等人(2017年)的研究表明,N,N'-双草酰胺可以增强Cu催化的偶联反应中的催化活性,表明它们在催化中作为有效配体的作用 (Bhunia et al., 2017)。

分子相互作用

- 超分子组装: Piotrkowska等人(2007年)研究了N,N'-二芳基草酰胺超分子组装中的分子间相互作用,揭示了芳基-全氟芳基堆积相互作用和氢键在复杂结构形成中的重要性 (Piotrkowska et al., 2007)。

药物开发和药理应用

- 受体相互作用和药物合成: Franchini等人(2014年)和(2017年)已经探索了螺环衍生物在α1和5-HT1A受体上的结合亲和力和功能活性,表明它们在开发选择性受体配体方面的潜力。这些化合物作为新药开发的有希望的起点,展示了螺环结构在药物化学中的相关性 (Franchini et al., 2014); (Franchini et al., 2017)。

属性

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUIMKAIDVLJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)